molecular formula C11H12O4 B8791631 Methyl 4-(1,3-dioxolan-2-yl)benzoate

Methyl 4-(1,3-dioxolan-2-yl)benzoate

Cat. No. B8791631
M. Wt: 208.21 g/mol
InChI Key: BNHGKLCJHMOJSX-UHFFFAOYSA-N
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Patent
US08936777B2

Procedure details

Methyl 4-formylbenzoate (3.28 g, 20.0 mmol) was suspended in ethylene glycol (4.46 mL, 80.0 mmol), then successively treated with triethyl orthoformate (3.66 mL, 22.0 mmol) and Me3NPhBr3 (376 mg, 1.00 mmol) at 22° C.; within 5 min, all solids dissolved. The resulting orange solution was stirred 0.5 h, then diluted with saturated aqueous NaHCO3 (50 mL), transferred to separatory funnel and washed with EtOAc (3×50 mL). The combined EtOAc washes were dried over MgSO4, filtered and concentrated in vacuo to a colorless oil (Rf 0.4 in 4:1 pentane/EtOAc, KMnO4). This material was used without further purification in the subsequent reduction step.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
4.46 mL
Type
reactant
Reaction Step Two
Quantity
3.66 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)=O.[CH2:13]([OH:16])[CH2:14][OH:15].C(OCC)(OCC)OCC>C([O-])(O)=O.[Na+]>[O:15]1[CH2:14][CH2:13][O:16][CH:1]1[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
4.46 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
3.66 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
all solids dissolved
CUSTOM
Type
CUSTOM
Details
transferred to separatory funnel
WASH
Type
WASH
Details
washed with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc washes were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a colorless oil (Rf 0.4 in 4:1 pentane/EtOAc, KMnO4)
CUSTOM
Type
CUSTOM
Details
This material was used without further purification in the subsequent reduction step

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
O1C(OCC1)C1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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